Cas no 1396811-46-3 (3-(2H-1,3-benzodioxol-5-yl)-1-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylurea)

3-(2H-1,3-benzodioxol-5-yl)-1-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylurea 化学的及び物理的性質
名前と識別子
-
- 3-(2H-1,3-benzodioxol-5-yl)-1-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylurea
- 1396811-46-3
- VU0541771-1
- 1-(benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea
- F6257-1559
- 3-(2H-1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea
- AKOS024545557
- 1-(1,3-benzodioxol-5-yl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea
-
- インチ: 1S/C17H20N6O3/c1-22-4-6-23(7-5-22)16-9-15(18-10-19-16)21-17(24)20-12-2-3-13-14(8-12)26-11-25-13/h2-3,8-10H,4-7,11H2,1H3,(H2,18,19,20,21,24)
- InChIKey: CCJONSPVDWJXEK-UHFFFAOYSA-N
- SMILES: O1COC2C=CC(=CC1=2)NC(NC1=CC(=NC=N1)N1CCN(C)CC1)=O
計算された属性
- 精确分子量: 356.15968852g/mol
- 同位素质量: 356.15968852g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 26
- 回転可能化学結合数: 3
- 複雑さ: 487
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 91.8Ų
3-(2H-1,3-benzodioxol-5-yl)-1-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6257-1559-20μmol |
3-(2H-1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea |
1396811-46-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6257-1559-1mg |
3-(2H-1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea |
1396811-46-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6257-1559-3mg |
3-(2H-1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea |
1396811-46-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6257-1559-4mg |
3-(2H-1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea |
1396811-46-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6257-1559-25mg |
3-(2H-1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea |
1396811-46-3 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6257-1559-5μmol |
3-(2H-1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea |
1396811-46-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6257-1559-50mg |
3-(2H-1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea |
1396811-46-3 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6257-1559-20mg |
3-(2H-1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea |
1396811-46-3 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6257-1559-100mg |
3-(2H-1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea |
1396811-46-3 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6257-1559-10mg |
3-(2H-1,3-benzodioxol-5-yl)-1-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea |
1396811-46-3 | 10mg |
$79.0 | 2023-09-09 |
3-(2H-1,3-benzodioxol-5-yl)-1-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylurea 関連文献
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
3-(2H-1,3-benzodioxol-5-yl)-1-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylureaに関する追加情報
Recent Advances in the Study of 3-(2H-1,3-benzodioxol-5-yl)-1-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylurea (CAS: 1396811-46-3)
The compound 3-(2H-1,3-benzodioxol-5-yl)-1-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylurea (CAS: 1396811-46-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzodioxol and pyrimidinylurea scaffold, has shown promising potential in various therapeutic applications, particularly in oncology and neurodegenerative diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.
One of the key findings from the latest research is the compound's ability to modulate specific kinase pathways, including those involved in cell proliferation and apoptosis. In vitro studies have demonstrated its potent inhibitory activity against certain kinases, such as PI3K and mTOR, which are critical targets in cancer therapy. These findings suggest that 1396811-46-3 could serve as a lead compound for the development of novel kinase inhibitors with improved selectivity and reduced off-target effects.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential in addressing neurodegenerative disorders. Preliminary data indicate that 3-(2H-1,3-benzodioxol-5-yl)-1-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylurea may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These effects are believed to be mediated through the modulation of key signaling pathways, such as the Nrf2-ARE pathway, which plays a crucial role in cellular defense mechanisms against oxidative damage.
Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability, metabolism, and tissue distribution. Results from these studies suggest that 1396811-46-3 has favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life, making it a viable candidate for further development. However, challenges such as potential drug-drug interactions and metabolic stability in vivo remain to be addressed in future research.
Overall, the latest research on 3-(2H-1,3-benzodioxol-5-yl)-1-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylurea highlights its multifaceted potential in both oncology and neurodegenerative disease therapy. While significant progress has been made in understanding its biological activities and pharmacokinetics, further studies are needed to fully elucidate its therapeutic potential and optimize its pharmacological profile. Continued research efforts in this area are expected to yield valuable insights and pave the way for the development of novel therapeutics based on this promising compound.
1396811-46-3 (3-(2H-1,3-benzodioxol-5-yl)-1-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylurea) Related Products
- 2248399-36-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-fluorophenyl)-2-methoxypropanoate)
- 879-85-6(2-Butenoic acid, 3-(2-thienyl)-, ethyl ester)
- 914221-86-6(tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate)
- 1339931-57-5(2-amino-2-cyclopropyl-3-(2-methyl-1H-imidazol-1-yl)propanamide)
- 2228218-58-2(2-4-(pyrrolidin-1-yl)phenylacetaldehyde)
- 1379864-92-2(2-(Fmoc-amino)-3-(6-oxo-1,6-dihydro-3-pyridyl)propanoic Acid)
- 873009-40-6(3-PYRIDINECARBOXIMIDOYL CHLORIDE, 6-CHLORO-N-HYDROXY-)
- 776280-24-1(3-(6-bromopyridin-2-yl)propan-1-amine)
- 282547-42-6(2-Methyl-8-(piperazin-1-yl)quinoline)
- 1358090-07-9(2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)




